molecular formula C24H29N3O6S2 B2530677 (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-56-4

(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2530677
CAS RN: 897734-56-4
M. Wt: 519.63
InChI Key: WDQYWZRVHKQLOY-IZHYLOQSSA-N
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Description

The compound "(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" is a complex molecule that appears to be related to a family of compounds used in the modification of cephalosporin antibiotics. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that often require careful control of reaction conditions to achieve the desired stereochemistry. For example, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and its structure confirmed by X-ray crystallography . Another related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, was synthesized through skeletal rearrangement from aminoisoxazoles, with the Z-isomer being selectively obtained through specific reaction conditions . These methods may provide a foundation for the synthesis of the compound , suggesting that similar strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using techniques such as X-ray crystallography, which provides unambiguous determination of stereochemistry . The presence of the Z-isomer is crucial for the biological activity of these compounds, and the precise arrangement of atoms within the molecule can significantly impact its chemical properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of imino and thiazolyl groups, which are common in cephalosporin side chains. For instance, the reaction of aminoisoxazoles with alkoxycarbonyl isothiocyanates leads to the formation of thiadiazolyl acetates, which are then converted into the target compound through reactions with O-methylhydroxylamine or similar reagents . The synthesis of a benzothiazolyl thioester from a condensate involving an amino thiazolyl and an oxyimino group also exemplifies the type of reactions that may be relevant for the compound of interest .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do provide information on similar molecules. These compounds are generally solid at room temperature and their physical properties such as melting point, solubility, and stability are influenced by their specific functional groups and stereochemistry. The chemical properties, including reactivity and the ability to undergo further chemical transformations, are also determined by these molecular features. The Z-isomer configuration is particularly important for the biological activity of cephalosporin antibiotics, indicating that the stereochemistry of the compound would be a key factor in its properties and potential applications .

Scientific Research Applications

Aldose Reductase Inhibitors

A series of iminothiazolidin-4-one acetate derivatives, structurally related to the given compound, were synthesized and evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors. These compounds showed significant inhibitory potency, highlighting their potential as novel drugs for the treatment of diabetic complications (Sher Ali et al., 2012).

Novel Ring Transformations

Substituted (1,2-benzisoxazol-3-yl) acetates, related to the subject compound, undergo novel ring transformations under the treatment with strong bases, producing various derivatives that could have implications in the development of new chemical entities (S. Ueda et al., 1988).

Synthesis of Key Intermediates

The compound is a key intermediate for the synthesis of Cefixime and Carumonam, indicating its importance in the pharmaceutical industry for developing antibiotic therapies (Tian Da-kui, 2009).

Catalysis and Oxidation

Research also encompasses the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y, acting as efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This application is crucial for developing new catalytic processes in synthetic chemistry (M. Ghorbanloo et al., 2017).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and characterized, showing good antimicrobial activity against various bacterial strains. This research suggests the potential of these compounds in developing new antimicrobial agents (N. Mishra et al., 2019).

properties

IUPAC Name

methyl 2-[2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S2/c1-5-7-14-26(6-2)35(30,31)19-11-8-17(9-12-19)23(29)25-24-27(16-22(28)33-4)20-13-10-18(32-3)15-21(20)34-24/h8-13,15H,5-7,14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQYWZRVHKQLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

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